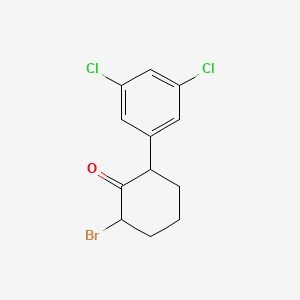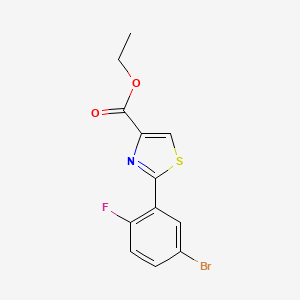
(5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a trifluoromethyl group, which is known for enhancing the biological activity of molecules, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Tetrahydrocinnolin Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the trifluoromethyl group to a methyl group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce various functional groups onto the aromatic ring.
科学研究应用
Chemistry
In chemistry, (5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of molecules, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Compounds with similar structures have been studied for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of (5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could play a role in enhancing binding affinity and selectivity.
相似化合物的比较
Similar Compounds
(5S,7S)-7-Methyl-3-phenyl-5,6,7,8-tetrahydrocinnolin-5-ol: Lacks the trifluoromethyl group, which may result in different biological activity.
(5S,7S)-7-Methyl-3-(3-chlorophenyl)-5,6,7,8-tetrahydrocinnolin-5-ol: Contains a chlorine atom instead of a trifluoromethyl group, potentially altering its chemical and biological properties.
Uniqueness
The presence of the trifluoromethyl group in (5S,7S)-7-Methyl-3-(3-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocinnolin-5-ol makes it unique compared to similar compounds. This group is known to enhance the lipophilicity, metabolic stability, and overall biological activity of molecules, making this compound particularly interesting for research and development.
属性
分子式 |
C16H15F3N2O |
|---|---|
分子量 |
308.30 g/mol |
IUPAC 名称 |
(5S,7S)-7-methyl-3-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydrocinnolin-5-ol |
InChI |
InChI=1S/C16H15F3N2O/c1-9-5-14-12(15(22)6-9)8-13(20-21-14)10-3-2-4-11(7-10)16(17,18)19/h2-4,7-9,15,22H,5-6H2,1H3/t9-,15-/m0/s1 |
InChI 键 |
JGEKYWPZONHOTN-VFZGTOFNSA-N |
手性 SMILES |
C[C@@H]1C[C@@H](C2=CC(=NN=C2C1)C3=CC(=CC=C3)C(F)(F)F)O |
规范 SMILES |
CC1CC(C2=CC(=NN=C2C1)C3=CC(=CC=C3)C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(N-methylaminomethyl)[1,2,4]thiadiazol-5-ylamine](/img/structure/B8393487.png)




![[3-(3,4-Diethoxy-phenyl)-propyl]-methyl-amine](/img/structure/B8393518.png)






